In Vivo GH Release Efficacy Comparison
In conscious swine, GHRP-6 exhibits a lower potency (higher ED50) but substantially greater efficacy (higher Emax) for GH release compared to GHRP-2, while demonstrating comparable potency and efficacy to ipamorelin. GHRP-6 produced an ED50 of 3.9±1.4 nmol/kg with an Emax of 74±7 ng GH/ml plasma. In direct comparison, GHRP-2 was more potent (ED50 = 0.6 nmol/kg) but had significantly lower maximal efficacy (Emax = 56±6 ng GH/ml) [1]. This functional divergence is critical for researchers requiring maximal GH pulsatility versus those seeking lower-potency but higher-amplitude stimulation.
| Evidence Dimension | In vivo GH release (conscious swine) |
|---|---|
| Target Compound Data | ED50 = 3.9±1.4 nmol/kg; Emax = 74±7 ng GH/ml |
| Comparator Or Baseline | GHRP-2: ED50 = 0.6 nmol/kg; Emax = 56±6 ng GH/ml; Ipamorelin: ED50 = 2.3±0.03 nmol/kg; Emax = 65±0.2 ng GH/ml |
| Quantified Difference | GHRP-6 ED50 is 6.5-fold higher (less potent) than GHRP-2 but Emax is 32% higher (more efficacious) than GHRP-2 |
| Conditions | Conscious swine, intravenous administration, GH measured by RIA |
Why This Matters
Procurement decisions should prioritize GHRP-6 over GHRP-2 when experimental endpoints demand maximal GH secretion amplitude rather than high receptor potency.
- [1] Raun, K., et al. "Ipamorelin, the first selective growth hormone secretagogue." European Journal of Endocrinology 139.5 (1998): 552-561. View Source
